2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been found to be extremely selective adenosine a2a receptor antagonists . These receptors play a crucial role in the central nervous system and peripheral tissues, regulating various physiological processes.
Mode of Action
It can be inferred from similar compounds that it binds to its target receptors with high affinity . This binding can lead to changes in the receptor’s activity, influencing the physiological processes they regulate.
Biochemical Pathways
The activation or inhibition of the adenosine a2a receptors can influence several downstream effects, including modulation of neurotransmitter release, regulation of immune cell function, and control of inflammation .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Similar compounds have shown antiproliferative effects, inducing poly (adp-ribose) polymerase 1 (parp-1) cleavage, activating the initiator enzyme of apoptotic cascade caspase 9, and reducing the expression levels of proliferating cell nuclear antigen (pcna) .
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It’s possible that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multiple steps:
Properties
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-14-19(25-10-8-24(9-11-25)12-13-27)26-21(22-15)20(16(2)23-26)17-6-4-5-7-18(17)28-3/h4-7,14,27H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZRMUJXXVSOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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